Cas no 1261891-76-2 (3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide)
3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide
- 2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol
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- MDL: MFCD18314468
- Inchi: 1S/C16H14N2O2/c1-18(2)16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-17/h3-9,19H,1-2H3
- InChI Key: UTCKHHGPZVBGTH-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(O)C(C#N)=C2)=CC=CC(C(N(C)C)=O)=C1
3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320511-5 g |
2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%; . |
1261891-76-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320511-5g |
2-Cyano-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%; . |
1261891-76-2 | 95% | 5g |
€1159.00 | 2025-04-21 |
3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide Suppliers
3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide
Professional Introduction to 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide (CAS No. 1261891-76-2)
3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1261891-76-2, belongs to a class of molecules that exhibit promising biological activities. The structural features of this benzamide derivative, particularly the presence of a cyano group and a hydroxyl group on the aromatic ring, contribute to its potential as a pharmacological agent.
The benzamide core is a well-studied scaffold in medicinal chemistry, known for its role in various therapeutic applications. The introduction of substituents such as the cyano group at the 3-position and the hydroxyl group at the 4-position of the phenyl ring in 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide introduces unique electronic and steric properties that can influence its biological interactions. These modifications have been strategically designed to enhance binding affinity and selectivity towards specific biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the cyano group and hydroxyl group play critical roles in stabilizing interactions with target proteins through hydrogen bonding and electrostatic interactions. This has opened up new avenues for designing inhibitors targeting enzymes and receptors involved in various disease pathways.
In the realm of drug discovery, 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide has been explored for its potential in modulating inflammatory responses. The hydroxyl group, in particular, is known to exhibit anti-inflammatory properties by interacting with transcription factors and signaling pathways associated with inflammation. Preclinical studies have indicated that derivatives of this compound may offer therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The n,n-dimethylamino group at the amide position contributes to the compound's solubility and bioavailability, which are crucial factors in drug development. This structural feature ensures that the molecule can effectively cross biological membranes, thereby enhancing its pharmacokinetic profile. Additionally, the dimethylamino group can participate in favorable interactions with polar regions of biological targets, further improving binding affinity.
One of the most exciting aspects of 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide is its potential as a lead compound for further derivatization. By modifying additional functional groups or introducing new moieties, researchers can fine-tune its biological activity to achieve higher efficacy and selectivity. This flexibility makes it an attractive candidate for structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties.
Recent publications have highlighted the compound's role in investigating novel therapeutic strategies for neurological disorders. The ability of benzamide derivatives to interact with central nervous system (CNS) targets has been well-documented. The specific structural features of 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide make it a promising candidate for developing treatments targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for both preclinical studies and potential future clinical trials.
Ethical considerations are paramount in pharmaceutical research, and efforts are continuously made to ensure that compounds like 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide are developed responsibly. Preclinical safety assessments are conducted to evaluate potential toxicities and side effects before moving into human trials. These rigorous evaluations help ensure that only compounds with favorable risk-benefit profiles proceed further in the drug development pipeline.
The growing interest in natural product-inspired scaffolds has also influenced research on this compound. By incorporating elements from biologically active natural products into synthetic molecules, researchers aim to enhance both potency and selectivity while minimizing side effects. The structural inspiration derived from natural products often leads to innovative chemical entities with unique properties.
Future directions in the study of 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide include exploring its potential as an antimicrobial agent. The presence of electron-withdrawing groups such as the cyano group can contribute to enhanced interactions with bacterial enzymes or cell wall components. This opens up possibilities for developing novel antibiotics or antimicrobial agents capable of combating resistant strains.
The role of this compound in addressing global health challenges cannot be overstated. As populations continue to grow and face new health threats, innovative therapeutics are needed more than ever. By leveraging advances in synthetic chemistry and molecular biology, researchers hope to harness the full potential of molecules like 3-(3-cyano-4-hydroxyphenyl)-n,n-dimethylbenzamide to improve human health outcomes worldwide.
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